Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate: is an organic compound with the molecular formula C15H25NO3 It is a derivative of azepane, a seven-membered nitrogen-containing ring, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the azepane nitrogen attacks the carbonyl carbon of tert-butyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the interactions of azepane derivatives with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparison with Similar Compounds
Tert-butyl 2-[1-(prop-2-enoyl)piperidin-4-yl]acetate: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Tert-butyl 2-[1-(prop-2-enoyl)morpholin-4-yl]acetate: A compound with a morpholine ring, featuring an oxygen atom in the ring structure.
Uniqueness: Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and chemical reactivity that differ from its six-membered and oxygen-containing counterparts.
Properties
IUPAC Name |
tert-butyl 2-(1-prop-2-enoylazepan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-13(17)16-9-6-7-12(8-10-16)11-14(18)19-15(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATTWAIHRZSPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.